1-(cyclopropylmethyl)-1H-indazol-4-amine
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Overview
Description
1-(Cyclopropylmethyl)-1H-indazol-4-amine is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound features a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring. Indazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-1H-indazol-4-amine typically involves the cyclopropylmethylation of an indazole precursor. One common method includes the reaction of 1H-indazole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-indazol-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-indazole: Similar structure but lacks the amine group.
1-(Cyclopropylmethyl)-1H-pyrazole: Similar structure with a pyrazole ring instead of an indazole ring.
1-(Cyclopropylmethyl)-1H-benzimidazole: Similar structure with a benzimidazole ring.
Uniqueness: 1-(Cyclopropylmethyl)-1H-indazol-4-amine is unique due to the presence of both the cyclopropylmethyl group and the amine group on the indazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)indazol-4-amine |
InChI |
InChI=1S/C11H13N3/c12-10-2-1-3-11-9(10)6-13-14(11)7-8-4-5-8/h1-3,6,8H,4-5,7,12H2 |
InChI Key |
IFDRKGHFHOQTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=CC=CC(=C3C=N2)N |
Origin of Product |
United States |
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